4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole

Catalog No.
S13693510
CAS No.
M.F
C9H14BrNS
M. Wt
248.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazo...

Product Name

4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole

IUPAC Name

4-(3-bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole

Molecular Formula

C9H14BrNS

Molecular Weight

248.19 g/mol

InChI

InChI=1S/C9H14BrNS/c1-7-11-8(5-12-7)4-9(2,3)6-10/h5H,4,6H2,1-3H3

InChI Key

VDMHNLCNFZTVII-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC(C)(C)CBr

4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole is a chemical compound characterized by its thiazole ring and a bromo-substituted alkyl chain. Its molecular formula is C9H14BrNSC_9H_{14}BrNS and it has a molecular weight of 232.18 g/mol. The structure features a thiazole moiety, which is a five-membered ring containing both sulfur and nitrogen atoms, and a bulky 3-bromo-2,2-dimethylpropyl group that enhances its steric properties. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the unique characteristics imparted by both the thiazole ring and the bromine substituent.

  • Substitution Reactions: The bromine atom can be substituted by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
  • Oxidation Reactions: The thiazole ring can undergo oxidation to yield sulfoxides or sulfones.
  • Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the thiazole ring structure.

Common reagents used in these reactions include sodium azide for substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction.

The biological activity of 4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole is of significant interest in research. It has been investigated for potential antimicrobial and anticancer properties. Compounds containing thiazole rings are known for their diverse biological activities, which may include interactions with enzymes or receptors in biological systems. The presence of the bromine atom may enhance its reactivity and selectivity towards biological targets.

The synthesis of 4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole typically involves:

  • Preparation of Intermediate: 3-Bromo-2,2-dimethyl-1-propanol can be synthesized from sodium bromide and 2,2-dimethyl-1-propanol under controlled conditions.
  • Formation of Thiazole Ring: The thiazole ring is constructed by reacting the prepared intermediate with thioamides or other sulfur-containing reagents under basic conditions.

The reaction is often conducted in aprotic solvents like dimethylformamide at elevated temperatures with bases such as potassium carbonate to facilitate the formation of the desired product.

4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole has several applications:

  • In Organic Chemistry: It serves as a building block for synthesizing more complex molecules.
  • In Biological Research: It is explored for its potential as a bioactive molecule with therapeutic properties.
  • In Industry: It is utilized in the production of specialty chemicals and materials with unique properties .

The interaction studies of 4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole focus on its mechanism of action within biological systems. The compound may interact with various molecular targets such as enzymes or receptors. These interactions could modulate their activity through mechanisms such as hydrogen bonding or covalent bonding. Understanding these interactions is crucial for developing new therapeutic agents based on this compound.

Several compounds share structural similarities with 4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole:

  • 3-Bromo-2,2-dimethyl-1-propanol
  • 4-(3-Bromo-2,2-dimethylpropyl)-1-isopropyl-1H-pyrazole
  • 4-[(3-Bromo-2,2-dimethylpropyl)sulfonyl]-1,2-dimethylbenzene

Uniqueness

The uniqueness of 4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole lies in its specific thiazole ring structure combined with a bromo-substituted alkyl chain. This combination imparts distinct electronic and steric properties that differentiate it from similar compounds featuring different heterocyclic rings or substituents. Its potential biological activities further enhance its significance in research and industry .

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

247.00303 g/mol

Monoisotopic Mass

247.00303 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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